4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
Preparation Methods
The synthesis of 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves multiple steps. One common method includes the halogen-exchange reaction of 4-chlorobenzaldehyde to produce 4-fluorobenzaldehyde . This intermediate is then reacted with 7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under specific conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atom can be replaced via nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various pharmaceutical compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:
- 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
These compounds share similar structural features but differ in the substituents attached to the purinyl and benzyl groups, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C21H18ClFN6O2 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-3-7-15(22)8-4-14)20(25-18)26-24-11-13-5-9-16(23)10-6-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11- |
InChI Key |
FRCMWYDLQCAIOM-MYKKPKGFSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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